molecular formula C10H17ClO3 B14460634 6-Chloro-2,2-diethoxycyclohexan-1-one CAS No. 67132-39-2

6-Chloro-2,2-diethoxycyclohexan-1-one

Cat. No.: B14460634
CAS No.: 67132-39-2
M. Wt: 220.69 g/mol
InChI Key: KEVVLYOFXQZWLC-UHFFFAOYSA-N
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Description

6-Chloro-2,2-diethoxycyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a chlorine atom at the 6th position and two ethoxy groups at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2-diethoxycyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base, followed by chlorination. The reaction conditions typically include:

    Temperature: 40-80°C

    Solvent: Aqueous medium

    Catalyst: Hydrogen chloride gas

Another method involves the use of 2-methyl-3-carbethoxy-5,6-dihydropyran as a starting material, which is treated with hydrochloric acid in an aqueous medium at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2-diethoxycyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the chlorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

6-Chloro-2,2-diethoxycyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2,2-diethoxycyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog without the chlorine and ethoxy substitutions.

    2,6-Dimethylcyclohexanone: Similar structure but with methyl groups instead of ethoxy groups.

    6-Chloro-2-hexanone: Lacks the ethoxy groups but has a similar chlorine substitution.

Uniqueness

6-Chloro-2,2-diethoxycyclohexan-1-one is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical properties and reactivity. These substitutions make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

67132-39-2

Molecular Formula

C10H17ClO3

Molecular Weight

220.69 g/mol

IUPAC Name

6-chloro-2,2-diethoxycyclohexan-1-one

InChI

InChI=1S/C10H17ClO3/c1-3-13-10(14-4-2)7-5-6-8(11)9(10)12/h8H,3-7H2,1-2H3

InChI Key

KEVVLYOFXQZWLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCC(C1=O)Cl)OCC

Origin of Product

United States

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